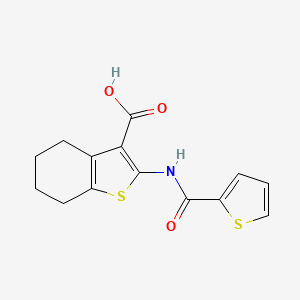
2-(Thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. The Gewald reaction is a typical and significant synthetic method to thiophene derivatives. It is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the Suzuki-Miyaura cross-coupling of 4-bromo-2-thiophenecarbaldehyde and phenylboronic acid to obtain the corresponding coupling product .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be analyzed using various spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The inhibitory activities of these compounds were evaluated in SK-N-BE (2)c cells by measuring HIF response element (HRE) promoter activity .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Wissenschaftliche Forschungsanwendungen
Activation of Hypoxia-Inducible Factor (HIF)
Thiophene derivatives have been studied for their ability to activate HIF, a transcription factor that plays a crucial role in cellular response to low oxygen conditions . By inhibiting the Factor Inhibiting HIF-1 (FIH-1), these compounds can induce the expression of anti-hypoxic proteins, offering potential therapeutic strategies for conditions where hypoxia is a factor .
Inhibition of Factor Inhibiting HIF-1 (FIH-1)
The inhibition of FIH-1 is another significant application. Small-molecule inhibitors targeting FIH-1 can activate HIF-α without exposing cells to hypoxic conditions. This has implications for treating diseases related to oxygen deficiency .
Organic Semiconductors
Thiophene-based molecules are prominent in the advancement of organic semiconductors. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. Their ability to form protective layers on metals can be utilized to extend the life of various industrial components .
Pharmacological Properties
A wide range of pharmacological properties is associated with thiophene derivatives. They exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. This makes them valuable in the development of new medications .
Anesthetic Applications
Specific thiophene derivatives, such as articaine, are used as voltage-gated sodium channel blockers and dental anesthetics in Europe. The structural framework of thiophene is integral to their function as anesthetics .
Wirkmechanismus
Target of Action
The primary target of 2-(Thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is the Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . FIH-1 is a crucial component in the cellular response to hypoxia, a condition where cells are deprived of adequate oxygen .
Mode of Action
This compound acts as an inhibitor of FIH-1 . By inhibiting FIH-1, it indirectly activates Hypoxia-Inducible Factor-α (HIF-α), a major transcription factor that orchestrates the cellular response to hypoxia . The activation of HIF-α leads to the induction of a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .
Biochemical Pathways
The inhibition of FIH-1 and subsequent activation of HIF-α affects the hypoxia signaling pathway . This pathway involves a series of biochemical reactions that enable cells to adapt to hypoxic conditions. The activation of HIF-α leads to the transcription of various genes that contribute to angiogenesis, erythropoiesis, and glycolysis, among other processes .
Result of Action
The result of the compound’s action is the activation of HIF-α . This activation leads to the induction of a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions . These proteins help the cell adapt to low-oxygen conditions, thereby promoting cell survival .
Eigenschaften
IUPAC Name |
2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c16-12(10-6-3-7-19-10)15-13-11(14(17)18)8-4-1-2-5-9(8)20-13/h3,6-7H,1-2,4-5H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFZNWZNGQFKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-((1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2955691.png)
![6-Amino-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2955692.png)
![3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2955696.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2955697.png)
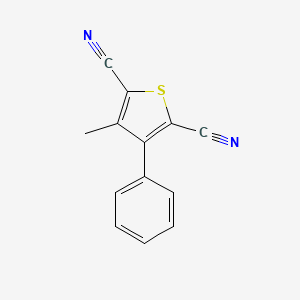
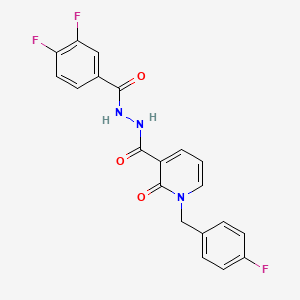
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(propan-2-yl)benzyl]piperidine-4-carboxamide](/img/structure/B2955702.png)
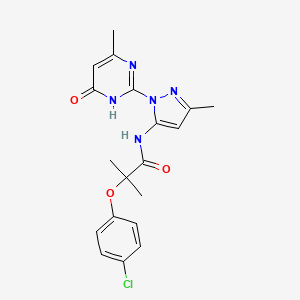
![2-Chloro-1-(5-oxa-2-azaspiro[3.4]oct-7-en-2-yl)propan-1-one](/img/structure/B2955704.png)

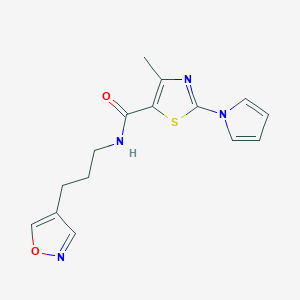
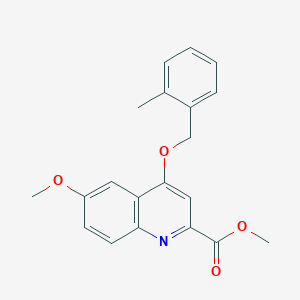

![Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-5-chlorothiazole-4-carboxylate](/img/structure/B2955711.png)